

# An In-Depth Technical Guide to 1-Cyclopropylbutan-1-one

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## Compound of Interest

Compound Name: 1-Cyclopropylbutan-1-one

Cat. No.: B1266937

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## Abstract

**1-Cyclopropylbutan-1-one** is a chemical compound of interest in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a cyclopropyl ring adjacent to a carbonyl group, imparts distinct chemical properties and reactivity. This document provides a comprehensive overview of the known chemical and physical properties of **1-Cyclopropylbutan-1-one**, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in broader chemical and biological contexts. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

## Chemical and Physical Properties

The properties of **1-Cyclopropylbutan-1-one** are summarized below. While experimental data is limited, computed properties from reliable sources provide valuable insights.

## Structural and General Information

Property	Value	Source
IUPAC Name	1-cyclopropylbutan-1-one	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O	PubChem[1]
CAS Number	6705-46-0	PubChem[1]
Synonyms	Butyl cyclopropyl ketone, Propyl cyclopropyl ketone	PubChem[1]

## Physical Properties

Experimental values for the physical properties of **1-Cyclopropylbutan-1-one** are not readily available in the cited literature. The table below presents computed data.

Property	Value	Source
Molecular Weight	112.17 g/mol	PubChem[1]
XLogP3-AA (LogP)	1.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	112.088815002 g/mol	PubChem[1]
Monoisotopic Mass	112.088815002 g/mol	PubChem[1]
Topological Polar Surface Area	17.1 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	8	PubChem[1]
Complexity	92.6	PubChem[1]

## Spectral Data

Specific experimental spectral data for **1-Cyclopropylbutan-1-one** is not available in the searched sources. However, characteristic spectral features can be predicted based on its

structure and data from analogous compounds.

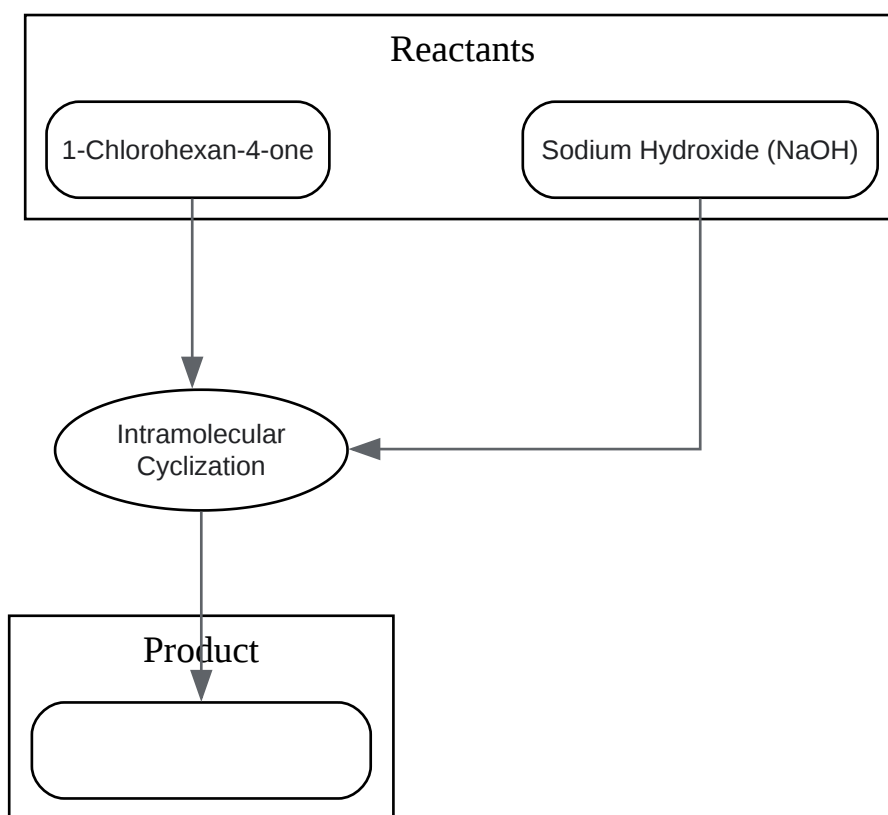
- $^1\text{H}$  NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the carbonyl group). The cyclopropyl protons would appear as complex multiplets in the upfield region, a characteristic feature due to the ring strain.<sup>[2][3]</sup>
- $^{13}\text{C}$  NMR: The carbonyl carbon would exhibit a signal in the downfield region typical for ketones. Signals for the three distinct carbons of the propyl group and the two distinct carbons of the cyclopropyl ring are also expected.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of a carbonyl ( $\text{C}=\text{O}$ ) stretching vibration is expected in the region of  $1680\text{--}1700\text{ cm}^{-1}$ . The spectrum for the closely related compound, 1-cyclopropylethanone, shows a strong  $\text{C}=\text{O}$  stretch, providing a useful reference.<sup>[4][5]</sup>

## Synthesis and Reactivity

### Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Cyclopropylbutan-1-one** was not found in the surveyed literature, general methods for the preparation of cyclopropyl ketones are well-established. A common and effective method involves the cyclization of a  $\gamma$ -chloro ketone under basic conditions. The following is a plausible experimental protocol adapted from established procedures for similar compounds.<sup>[6][7][8]</sup>

Reaction Scheme:



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**Fig. 1:** Synthesis of **1-Cyclopropylbutan-1-one**.

Detailed Experimental Protocol:

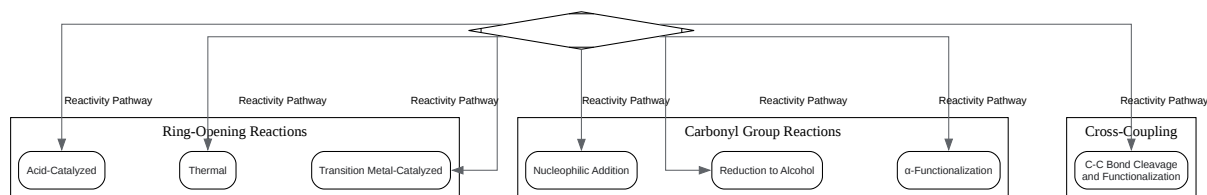
- Preparation of the  $\gamma$ -Chloro Ketone (1-Chlorohexan-4-one): This precursor can be synthesized via various established organic chemistry methods, for instance, through the acylation of an appropriate organometallic reagent with a protected  $\gamma$ -chlorobutyryl chloride.
- Cyclization Reaction:
  - A solution of sodium hydroxide (e.g., 1.2 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
  - 1-Chlorohexan-4-one (1 equivalent) is added dropwise to the stirred sodium hydroxide solution.

- The reaction mixture is heated to reflux for a specified period (e.g., 1-2 hours) to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification:
  - After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
  - The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
  - The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and filtered.
  - The solvent is removed under reduced pressure using a rotary evaporator.
  - The crude product is then purified by fractional distillation under reduced pressure to yield pure **1-Cyclopropylbutan-1-one**.

## Chemical Reactivity

The chemical reactivity of **1-Cyclopropylbutan-1-one** is dominated by the interplay between the cyclopropyl ring and the adjacent carbonyl group.

- Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions. These reactions can proceed via radical or ionic intermediates, leading to a variety of linear or cyclic products.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Reactions at the Carbonyl Group: The carbonyl group undergoes typical reactions of ketones, such as nucleophilic addition, reduction to the corresponding alcohol (1-cyclopropylbutan-1-ol), and  $\alpha$ -functionalization.
- Cross-Coupling Reactions: Cyclopropyl ketones can participate in cross-coupling reactions where the C-C bond of the cyclopropyl ring is cleaved and functionalized.[\[12\]](#)[\[13\]](#)[\[14\]](#)



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